molecular formula C12H15N7S B10973821 N-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

N-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10973821
M. Wt: 289.36 g/mol
InChI Key: ZCAMXKAULMCELC-UHFFFAOYSA-N
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Description

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are known for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps. The starting materials include 1,3-dimethyl-1H-pyrazole and 3-methyl-1H-pyrazole, which undergo a series of reactions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole amines .

Scientific Research Applications

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to the desired biological effects. For example, its antileishmanial activity is thought to involve inhibition of the enzyme dihydrofolate reductase .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H15N7S

Molecular Weight

289.36 g/mol

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)-5-[(3-methylpyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H15N7S/c1-8-4-5-19(16-8)7-11-14-15-12(20-11)13-10-6-18(3)17-9(10)2/h4-6H,7H2,1-3H3,(H,13,15)

InChI Key

ZCAMXKAULMCELC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC2=NN=C(S2)NC3=CN(N=C3C)C

Origin of Product

United States

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